molecular formula C8H6F4O B1305484 2-Fluoro-5-(trifluoromethyl)anisole CAS No. 261951-78-4

2-Fluoro-5-(trifluoromethyl)anisole

Cat. No. B1305484
CAS RN: 261951-78-4
M. Wt: 194.13 g/mol
InChI Key: AXEAQZIYCQTHQV-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)anisole (FTMA) is an important organic compound that has been used in a variety of laboratory and industrial applications. FTMA is a colorless volatile liquid with a pleasant odor, and is a key component in the synthesis of many organic compounds. FTMA is also used as a solvent for a variety of reactions, and has been studied for its potential to be used as a fuel or fuel additive.

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)anisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)anisole plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules are typically characterized by binding affinities and the resulting changes in enzymatic activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization . Additionally, it can impact cell signaling by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects are often observed, where a certain dosage level must be reached before noticeable effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation or reduction reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s physicochemical properties, such as its lipophilicity, can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

properties

IUPAC Name

1-fluoro-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEAQZIYCQTHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379211
Record name 2-Fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261951-78-4
Record name 2-Fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-78-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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